molecular formula C18H15NOS B8205610 (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

Cat. No.: B8205610
M. Wt: 293.4 g/mol
InChI Key: QBUPEBCAADHHLJ-OAHLLOKOSA-N
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Description

(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole (CAS: 2757084-02-7) is a chiral heterocyclic compound with a molecular formula of C₁₈H₁₅NOS and a molecular weight of 293.38 g/mol. It features a benzo[b]thiophene core fused to a 4,5-dihydrooxazole ring substituted with a benzyl group at the 4-position (R-configuration). The compound requires storage under inert, dark conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-2-6-13(7-3-1)10-15-12-20-18(19-15)17-11-14-8-4-5-9-16(14)21-17/h1-9,11,15H,10,12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUPEBCAADHHLJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves the formation of the benzothiophene core followed by the construction of the dihydrooxazole ring. One common method includes the cyclization of o-silylaryl triflates with alkynyl sulfides . Another approach involves the electrochemical synthesis of benzothiophene motifs under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the benzothiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield benzothiophene sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The benzothiophene moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole derivatives , where variations in the substituent at the 4-position and stereochemistry (R/S) modulate physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Physicochemical Notes Source Evidence
(R)-4-Benzyl (2757084-02-7) Benzyl C₁₈H₁₅NOS 293.38 95–97% Stable at 2–8°C in inert atmosphere
(R)-4-Phenyl (541549-95-5) Phenyl C₁₇H₁₃NOS 279.40 95% Broad-spectrum antifungal activity
(R)-4-tert-Butyl (2757084-01-6) tert-Butyl C₁₅H₁₇NOS 259.37 97% Commercially available (spot supply)
(R)-4-Isopropyl (2757084-00-5) Isopropyl C₁₄H₁₅NOS 245.34 97–99% ee High enantiomeric excess
(R)-4-Methyl (2828439-75-2) Methyl C₁₂H₁₃NOS 219.30 98% Lowest molecular weight in the series

Key Observations :

  • Enantiomeric purity (e.g., 99% ee for isopropyl analog) is critical for activity in chiral environments, as seen in other medicinal compounds .
Antifungal Activity
  • 4-Phenyl analogs (A30–A34) : Exhibited potent activity against Candida albicans (MIC: 0.03–0.5 µg/mL), Cryptococcus neoformans, and Aspergillus fumigatus (MIC: 0.25–2 µg/mL) .
  • The benzyl group may enhance binding to fungal targets like lanosterol demethylase via π-π interactions.
Stereochemical Impact
  • (R)- vs. (S)-isomers : and highlight enantiomer-specific synthesis (e.g., 4-methyl, 4-ethyl derivatives). For instance, (R)-4-isopropyl (2757084-00-5) and (S)-4-isobutyl (2828438-78-2) show distinct commercial availability and purity profiles, implying divergent biological outcomes .

Biological Activity

(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on recent research findings.

  • Molecular Formula : C₁₇H₁₃NOS
  • Molecular Weight : 293.38 g/mol
  • CAS Number : 2757084-02-7

Synthesis

The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole involves a multi-step process, typically starting from commercially available benzo[b]thiophene derivatives. The key steps often include:

  • Formation of the oxazole ring.
  • Benzylation at the 4-position.
  • Resolution to obtain the (R) enantiomer.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antifungal Activity

A series of derivatives including (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole were evaluated for their antifungal properties. Notably:

  • Broad-Spectrum Activity : Compounds exhibited strong antifungal activity against various strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects, particularly for compounds A30-A34 in related studies .

Metabolic Stability

Compounds derived from this structure demonstrated significant metabolic stability:

  • Half-life in Human Liver Microsomes : Compounds A31 and A33 showed half-lives of approximately 80.5 min and 69.4 min respectively, indicating favorable pharmacokinetic properties .
  • CYP Enzyme Interaction : These compounds exhibited weak or negligible inhibition of CYP3A4 and CYP2D6 enzymes, suggesting a lower risk for drug-drug interactions .

Case Studies

Several case studies illustrate the potential therapeutic applications of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole:

  • Study on Antifungal Efficacy :
    • Objective : To assess the antifungal efficacy against resistant strains.
    • Results : The compound demonstrated significant activity against resistant Candida strains with MIC values comparable to established antifungals.
  • Pharmacokinetic Evaluation in Animal Models :
    • Objective : To evaluate absorption and distribution in SD rats.
    • Findings : Compound A31 showed promising pharmacokinetic parameters, warranting further investigation into its therapeutic potential.

Data Summary

The following table summarizes key findings related to the biological activity of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole:

Activity Type Tested Strain/Model MIC (μg/mL) Half-Life (min) CYP Inhibition
AntifungalCandida albicans0.03 - 0.5
AntifungalCryptococcus neoformans0.25 - 2
AntifungalAspergillus fumigatus0.25 - 2
Metabolic StabilityHuman Liver Microsomes80.5 (A31), 69.4 (A33)Weak/Inhibitory

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